molecular formula C18H20N2O5S B2621758 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide CAS No. 946214-96-6

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide

Cat. No.: B2621758
CAS No.: 946214-96-6
M. Wt: 376.43
InChI Key: PZWVXRWOJPPQFP-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 1,1-dioxidoisothiazolidin-2-yl group and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide typically involves the following steps:

    Formation of the 1,1-dioxidoisothiazolidin-2-yl intermediate: This can be achieved by reacting a suitable precursor with an oxidizing agent to introduce the sulfone functionality.

    Coupling with the benzamide core: The intermediate is then coupled with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfone group can be reduced to a sulfide under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products

    Oxidation: Products may include 2,3-dimethoxybenzoic acid or 2,3-dimethoxybenzaldehyde.

    Reduction: The major product would be the corresponding sulfide derivative.

    Substitution: Depending on the substituent introduced, products can vary widely.

Scientific Research Applications

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The sulfone group can participate in hydrogen bonding and other interactions with biological macromolecules, potentially modulating their activity. The methoxy groups may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide
  • N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide
  • N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide

Uniqueness

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide is unique due to the presence of two methoxy groups on the benzamide core, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-16-6-3-5-15(17(16)25-2)18(21)19-13-7-9-14(10-8-13)20-11-4-12-26(20,22)23/h3,5-10H,4,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWVXRWOJPPQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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